molecular formula C14H12ClNO2 B14774358 Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate

Methyl 4-amino-2'-chloro-[1,1'-biphenyl]-3-carboxylate

Katalognummer: B14774358
Molekulargewicht: 261.70 g/mol
InChI-Schlüssel: ZGUJYKGZKDTSCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate is an organic compound that belongs to the biphenyl family. This compound is characterized by the presence of an amino group, a chloro substituent, and a carboxylate ester group on the biphenyl scaffold. The unique arrangement of these functional groups imparts specific chemical properties and reactivity to the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing biphenyl derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, optimized for high yield and purity. The process typically includes steps such as purification, crystallization, and quality control to ensure the final product meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro substituent can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The amino group can be oxidized or reduced to form different functional groups.

    Coupling Reactions: The biphenyl scaffold can participate in further coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted biphenyl derivatives, while oxidation and reduction can lead to the formation of nitro or hydroxyl derivatives.

Wissenschaftliche Forschungsanwendungen

Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate involves its interaction with specific molecular targets. The amino and chloro groups can participate in hydrogen bonding and hydrophobic interactions, respectively, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and result in specific biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Methyl 4-amino-2’-bromo-[1,1’-biphenyl]-3-carboxylate
  • Methyl 4-amino-2’-fluoro-[1,1’-biphenyl]-3-carboxylate
  • Methyl 4-amino-2’-iodo-[1,1’-biphenyl]-3-carboxylate

Uniqueness

Methyl 4-amino-2’-chloro-[1,1’-biphenyl]-3-carboxylate is unique due to the presence of the chloro substituent, which imparts specific electronic and steric properties. These properties can influence the compound’s reactivity and interactions with biological targets, making it distinct from its bromo, fluoro, and iodo analogs .

Eigenschaften

Molekularformel

C14H12ClNO2

Molekulargewicht

261.70 g/mol

IUPAC-Name

methyl 2-amino-5-(2-chlorophenyl)benzoate

InChI

InChI=1S/C14H12ClNO2/c1-18-14(17)11-8-9(6-7-13(11)16)10-4-2-3-5-12(10)15/h2-8H,16H2,1H3

InChI-Schlüssel

ZGUJYKGZKDTSCB-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC=CC=C2Cl)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.